tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate
Overview
Description
tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O3S and a molecular weight of 274.38 g/mol . This compound is characterized by the presence of a tert-butyl group, a sulfinyl group, and an azetidine ring, making it a unique and interesting molecule for various chemical and biological applications.
Preparation Methods
The synthesis of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate typically involves the reaction of tert-butylamine with other reagents to form the desired product. One common method involves the use of tert-butylsulfinamide as a starting material, which undergoes a series of reactions to form the final compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The azetidine ring can also interact with biological targets, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate include:
tert-Butylamine: A simpler compound with a similar tert-butyl group but lacking the sulfinyl and azetidine functionalities.
tert-Butylsulfinamide: Contains the sulfinyl group but lacks the azetidine ring.
This compound analogs: Compounds with slight modifications to the structure, such as different substituents on the azetidine ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity.
Biological Activity
tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate (CAS No. 1291487-32-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₂H₂₂N₂O₃S, with a molecular weight of 274.38 g/mol. Its structure includes a tert-butyl group, which is known for its steric hindrance and influence on biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfinyl group may interact with various enzymes, potentially inhibiting their activity. This interaction could be pivotal in modulating metabolic pathways.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation.
Antioxidant Activity
Research indicates that compounds containing tert-butyl groups can exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress and have implications in cancer prevention.
Anticancer Properties
Studies have shown that related compounds can induce apoptosis in cancer cells. For instance, the presence of a tert-butyl group has been linked to enhanced cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
Case Studies
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that derivatives of azetidine compounds exhibited significant cytotoxicity. The specific effects of this compound on these cell lines require further investigation but suggest potential therapeutic applications.
- Metabolic Stability : Research has indicated that modifications to the tert-butyl group can enhance metabolic stability, which is critical for the pharmacokinetics of drug candidates. A study showed that replacing hydrogen atoms in the tert-butyl group with fluorine atoms improved metabolic stability, indicating a pathway for optimizing this compound's efficacy .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-9(8-14)13-18(16)12(4,5)6/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBIXWHPZPUSTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=NS(=O)C(C)(C)C)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718471 | |
Record name | tert-Butyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-32-5 | |
Record name | tert-Butyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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